1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine
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Overview
Description
1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety and a sulfonyl group attached to a chlorophenyl ring, along with a methylthio-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole intermediate with the sulfonylated chlorophenyl derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Use of continuous flow reactors: to enhance reaction efficiency and control.
Optimization of reaction conditions: such as temperature, solvent, and catalyst to maximize yield.
Purification techniques: like recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine involves its interaction with specific molecular targets. The compound’s sulfonyl and oxadiazole groups are key to its activity, potentially interacting with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in having a substituted phenyl ring but differs in functional groups and overall structure.
4,4’-Dichlorobenzophenone: Shares the chlorophenyl group but has a different core structure.
Palladium(II) acetate: Although not structurally similar, it is used in similar synthetic applications.
Uniqueness
1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine is unique due to its combination of a piperidine ring, oxadiazole moiety, and sulfonyl group, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-28-17-6-2-14(3-7-17)19-22-20(27-23-19)15-10-12-24(13-11-15)29(25,26)18-8-4-16(21)5-9-18/h2-9,15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHLGSRFFNCVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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